

Introduction: A Profile of 1-Cyclohexylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclohexylazetidine-2-carboxylic acid

Cat. No.: B102142

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1-Cyclohexylazetidine-2-carboxylic acid is a synthetic organic compound featuring a unique and chemically significant structure. It comprises a four-membered, nitrogen-containing azetidine ring, which is a conformationally constrained bioisostere of proline, substituted with a cyclohexyl group on the nitrogen and a carboxylic acid at the 2-position.[1] This architecture makes it a valuable building block in medicinal chemistry and drug development, offering a scaffold for creating novel therapeutics.[2] The azetidine ring introduces significant ring strain, influencing the molecule's reactivity, while the cyclohexyl group adds lipophilicity, which can modulate pharmacokinetic properties.[1]

Crucially, the core structure, azetidine-2-carboxylic acid, is a well-documented proline mimic.[1] This analog can be mistakenly incorporated in place of proline during protein biosynthesis, leading to improperly folded proteins and triggering cellular stress mechanisms like the unfolded protein response.[1][3] This inherent biological activity underscores the necessity for a comprehensive understanding of its safety and handling profile. Given the limited publicly available safety data specific to this exact molecule, this guide synthesizes information from its structural components—azetidine-2-carboxylic acid and cyclohexanecarboxylic acid—and established principles of chemical safety to provide a robust framework for its handling by researchers and drug development professionals.

Chemical and Physical Properties

A complete, experimentally verified dataset for **1-Cyclohexylazetidine-2-carboxylic acid** is not readily available. The following table summarizes key identifiers and predicted properties based on its structural analogs.

Property	Value / Information	Source / Basis
IUPAC Name	1-cyclohexylazetidine-2-carboxylic acid	-
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[4]
Molecular Weight	183.25 g/mol	[4]
CAS Number	Not assigned (Isomer CAS: 54431-56-0)	[4]
Appearance	Predicted: White to off-white solid/powder	Analogy to similar compounds[2]
Solubility	Predicted: Low water solubility, soluble in organic solvents	Analogy to cyclohexanecarboxylic acid[5][6]
Stability	Stable under normal laboratory and storage conditions	Analogy to similar compounds[5][7]

Hazard Identification and Toxicological Profile

The primary toxicological concern stems from the compound's identity as a proline analog, which can induce proteotoxicity.[3][8]

Predicted GHS Classification:

- Acute Oral Toxicity, Category 4: May be harmful if swallowed.[5][7]
- Skin Corrosion/Irritation, Category 2: Causes skin irritation.[5][6][7][9]
- Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[5][6][7][9]

- Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[5][7]

Mechanism of Action & Core Toxicological Concern: The structural similarity of the azetidine-2-carboxylic acid core to L-proline allows it to evade the editing processes of protein synthesis.[8] This leads to its misincorporation into newly synthesized proteins. The strained four-membered ring of the azetidine moiety disrupts the natural peptide backbone conformation that proline would typically enforce, resulting in misfolded, non-functional, or aggregated proteins.[1][3] This accumulation of aberrant proteins triggers the Unfolded Protein Response (UPR), a global cellular stress response that, if prolonged, can lead to apoptosis (programmed cell death).[3][8] Studies on related compounds have demonstrated that this mechanism can induce pro-inflammatory and pro-apoptotic effects in various cell types.[8]

Primary Routes of Exposure:

- Inhalation: Inhaling dust or aerosols may cause respiratory tract irritation.[9]
- Skin Contact: Direct contact can cause skin irritation.[9]
- Eye Contact: Can cause serious eye irritation.[9]
- Ingestion: May be harmful if swallowed.[9]

Exposure Controls and Personal Protection

A multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

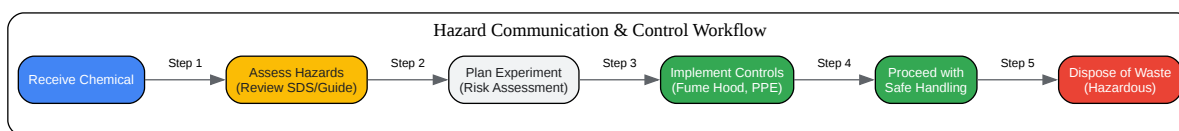
Engineering Controls:

- Ventilation: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[10][11]
- Safety Stations: Ensure that eyewash stations and emergency safety showers are readily accessible and located close to the workstation.[9][12]

Personal Protective Equipment (PPE):

Protection Type	Specification	Rationale
Eye/Face	Tightly-sealed chemical safety goggles or a full-face shield.	Protects against splashes, dust, and aerosols, preventing serious eye irritation.[7][10]
Skin	Chemical-resistant gloves (e.g., Nitrile) and a full-length lab coat.	Prevents skin contact and subsequent irritation. Gloves must be inspected before use and changed immediately if contaminated.[10]
Respiratory	A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if working outside a fume hood or during a large spill.	Prevents inhalation of dust or aerosols that can cause respiratory irritation.[7]

Hygiene Measures: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7] Contaminated clothing should be removed and washed before reuse.[5]



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Caption: A standard workflow for ensuring chemical safety from receipt to disposal.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for the safe use and storage of this compound.

Handling:

- **Avoid Formation of Dust and Aerosols:** Handle the solid compound with care to prevent it from becoming airborne.[10][11]
- **Use in Controlled Environments:** All weighing and solution preparation should be performed within a chemical fume hood.[10]
- **Grounding:** For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[10]
- **Avoid Incompatibles:** Do not handle or store near strong oxidizing agents or strong bases.[5][7]

Storage:

- **Container:** Keep the container tightly closed and properly labeled.[12][13]
- **Location:** Store in a dry, cool, and well-ventilated area.[10][12]
- **Segregation:** Store away from incompatible materials, food, and drink.[6][10]

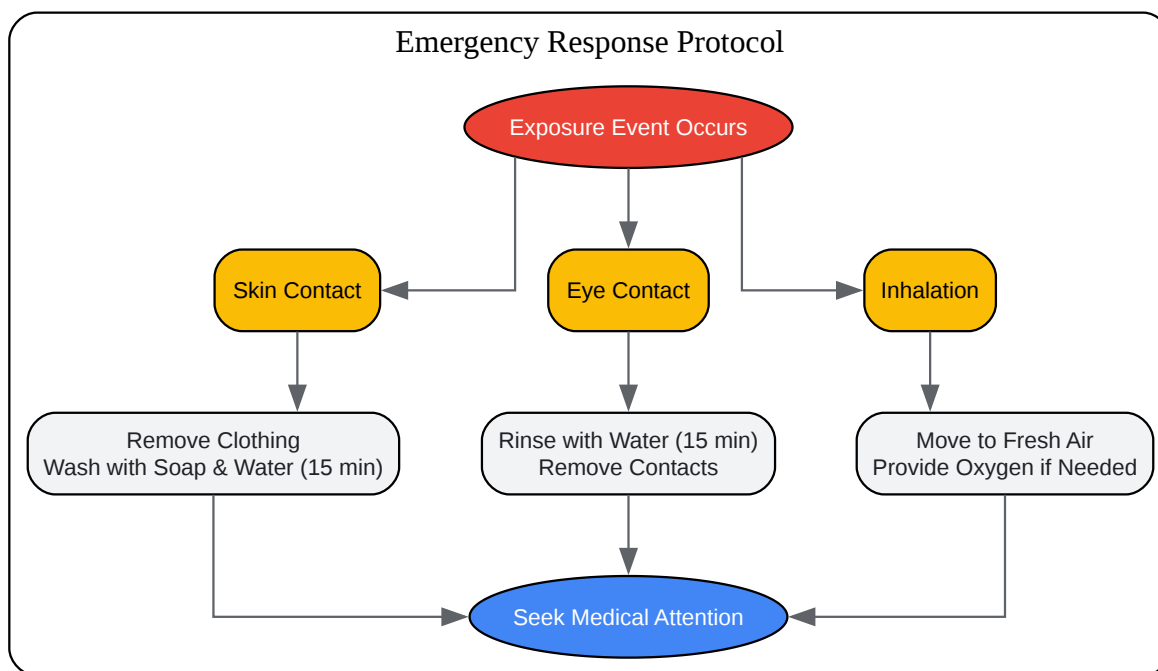
Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

- **Inhalation:** Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][10]
- **Skin Contact:** Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10]



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Caption: A decision tree for first-aid response to different exposure routes.

Accidental Release Measures: Ventilate the area and wear full PPE. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[10][11] Prevent the material from entering drains or waterways.[10]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10]
- Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NO_x).[7]

- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[\[7\]](#)[\[10\]](#)

Stability and Reactivity

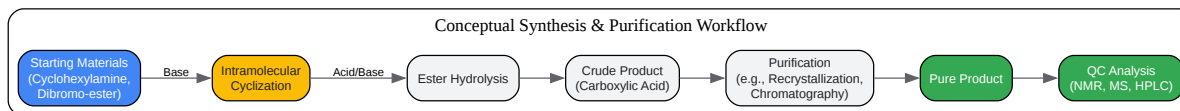
- Reactivity Profile: The molecule's reactivity is defined by its functional groups. The strained azetidine ring is susceptible to nucleophilic ring-opening reactions.[\[1\]](#) The carboxylic acid functional group will react with bases to form salts and can undergo esterification or amide bond formation.[\[14\]](#)
- Chemical Stability: The compound is stable under recommended storage conditions.[\[7\]](#)[\[13\]](#)
- Hazardous Polymerization: Hazardous polymerization does not occur.[\[7\]](#)
- Conditions to Avoid: Exposure to excessive heat, light, and incompatible materials.[\[7\]](#)
- Incompatible Materials: Strong oxidizing agents and strong bases.[\[5\]](#)[\[7\]](#)[\[13\]](#)

Synthesis, Purification, and Analytical Workflows

The synthesis and purification of **1-Cyclohexylazetidine-2-carboxylic acid** involves handling hazardous materials and requires careful planning and execution.

Conceptual Synthesis Workflow: A plausible synthetic route involves an intramolecular cyclization.[\[1\]](#)

- N-Alkylation: A primary amine, cyclohexylamine, undergoes nucleophilic substitution with a bifunctional electrophile like methyl 2,4-dibromobutanoate. This step forms an N-substituted amino ester intermediate.
- Intramolecular Cyclization: The crucial ring-closing step is induced by a base, where the nitrogen atom's lone pair attacks the second electrophilic carbon, displacing the remaining bromide ion to form the azetidine ring. This is a kinetically favorable 4-exo-tet cyclization.[\[1\]](#)
- Hydrolysis: The resulting methyl ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[\[1\]](#)



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Caption: A conceptual workflow for the synthesis and quality control of the target compound.

Purification Protocol Considerations: Purification is critical to remove unreacted starting materials, reagents, and byproducts.

- Extraction: Liquid-liquid extraction can be used to separate the product based on its acidic nature.[15]
- Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system is an effective method for achieving high purity.
- Chromatography: For more challenging separations, column chromatography on silica gel may be employed.

Analytical Characterization for Safety and Quality Control: Confirming the identity and purity of the synthesized material is a crucial final safety check.

- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of carboxylic acids.[16] Derivatization, for example with 2-nitrophenylhydrazine (2-NPH), can be used to enhance detection by UV or fluorescence detectors.[17]
- Mass Spectrometry (MS): LC-MS provides molecular weight confirmation and structural information through fragmentation patterns, offering high sensitivity and selectivity.[17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the precise chemical structure of the final compound.

Disposal Considerations

This compound and any contaminated materials should be treated as hazardous chemical waste.

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[5][7]
- Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[6]

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- To cite this document: BenchChem. [Introduction: A Profile of 1-Cyclohexylazetidine-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102142#safety-and-handling-of-1-cyclohexylazetidine-2-carboxylic-acid]

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